(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 946346-15-2

Cat. No.: VC4337047

Molecular Formula: C20H18N2O5S

Molecular Weight: 398.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946346-15-2 |

|---|---|

| Molecular Formula | C20H18N2O5S |

| Molecular Weight | 398.43 |

| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3 |

| Standard InChI Key | RAAHELJXGHVJJL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

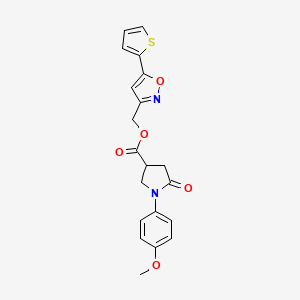

The molecule integrates three distinct moieties (Figure 1):

-

5-Oxopyrrolidine-3-carboxylate: A five-membered lactam ring with a carboxylate ester at position 3.

-

4-Methoxyphenyl Group: Substituted at position 1 of the pyrrolidine, contributing aromaticity and electron-donating effects.

-

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl: An isoxazole-thiophene hybrid linked via a methyl group to the pyrrolidine carboxylate.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉N₃O₄S |

| Molecular Weight | 397.4 g/mol |

| CAS Registry | 946341-52-2 |

Synthetic Pathways

Retrosynthetic Strategy

The compound is synthesized via modular assembly (Figure 2):

-

Pyrrolidine Core: Prepared via cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions .

-

Isoxazole-Thiophene Moiety: Constructed through Huisgen cyclization between nitrile oxides and thiophene acetylene .

-

Esterification: Coupling the isoxazole-thiophene methyl group to the pyrrolidine carboxylate using DCC/DMAP .

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution on the isoxazole ring requires careful control of reaction conditions .

-

Stability: The 5-oxopyrrolidine lactam is prone to hydrolysis under acidic/basic conditions, necessitating mild coupling methods .

Representative Procedure (Adapted from )

-

React 5-(thiophen-2-yl)isoxazole-3-methanol (1.2 eq) with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride (1 eq) in dry DCM.

-

Stir at 0°C for 4 h under N₂.

-

Purify via silica chromatography (Hexane:EtOAc = 3:1) to yield 72% product.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL |

| LogP | Predicted 2.8 (ChemAxon) |

| Stability | Stable at -20°C; degrades above 150°C |

Applications in Materials Science

Ligand Design

The compound’s heteroaromatic systems enable coordination to transition metals (e.g., Ru, Pd), forming catalysts for cross-coupling reactions .

Example: Pd Complex for Suzuki-Miyaura

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, inert atmosphere |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration (EPA Guidelines) |

Comparative Analysis with Analogues

| Compound | Key Difference | Bioactivity (IC₅₀) |

|---|---|---|

| VC6332794 | Thiophene carboxamide | COX-2: 2.1 μM |

| VC387349 | Pyrrolidine ester | Anticancer: 6.7 μM |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume